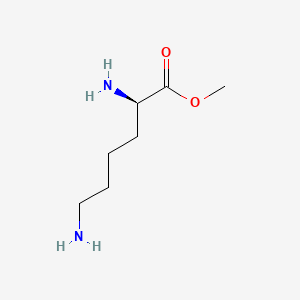

Methyl D-lysinate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl (2R)-2,6-diaminohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNBUPJZFJCCIQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl D Lysinate and Its Derivatives

Classical Esterification Techniques

The conversion of the carboxylic acid moiety of D-lysine into its methyl ester is a critical step. Due to the zwitterionic nature of amino acids, direct esterification is more challenging than for simple carboxylic acids. nih.govacs.org The most common method is the Fischer-Speier esterification, which involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. pearson.com

Several catalytic systems have been developed to facilitate this transformation efficiently.

Acid Catalysts: Strong mineral acids like gaseous hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are traditionally used. acs.orgnih.gov The reaction involves protonating the carboxyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Thionyl Chloride: An alternative method involves the use of thionyl chloride (SOCl₂) in methanol. This reagent first converts the carboxylic acid to an acyl chloride intermediate, which then rapidly reacts with methanol to form the ester. nih.gov

Trimethylchlorosilane (TMSCl): A milder and highly efficient method utilizes trimethylchlorosilane in methanol at room temperature. nih.govresearchgate.net This system is compatible with a wide range of natural and synthetic amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. nih.govresearchgate.net The reaction is generally complete within 12-24 hours, depending on the solubility of the specific amino acid. nih.gov

A recent study demonstrated the efficacy of sulfuric acid as a catalyst for amino acid esterification in a thin film, a technique that can achieve selective esterification of the carboxyl group even under conditions where the bulk reaction does not proceed. nih.govacs.org

Table 1: Comparison of Catalysts for Amino Acid Methyl Esterification

| Catalyst | Reagents | Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Gaseous HCl in Methanol | Typically requires anhydrous conditions | Well-established, traditional method | nih.gov |

| Sulfuric Acid (H₂SO₄) | H₂SO₄ in Methanol | Acidic conditions, may require heat | Effective catalyst, can be used in thin film | nih.govacs.org |

| Thionyl Chloride (SOCl₂) | SOCl₂ in Methanol | Forms a reactive acyl chloride intermediate | High reactivity | nih.gov |

| Trimethylchlorosilane (TMSCl) | TMSCl in Methanol | Room temperature | Mild conditions, high yields, broad applicability | nih.govresearchgate.net |

Stereoselective Synthesis of D-Lysine Derivatives

Producing Methyl D-lysinate requires that the synthesis either starts from D-lysine or employs a method that selectively generates the D-enantiomer.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a non-chiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com

In the context of amino acid synthesis, a chiral auxiliary can be attached to a glycine-derived substrate. Subsequent alkylation of the resulting enolate is directed by the chiral auxiliary, leading to the preferential formation of one enantiomer of the desired amino acid. Examples of chiral auxiliaries used in asymmetric synthesis include oxazolidinones and camphor-derived auxiliaries. numberanalytics.comsigmaaldrich.com For instance, pseudoephedrine can be used as a chiral auxiliary; when reacted with a carboxylic acid, it forms an amide whose α-proton can be removed to form an enolate. wikipedia.org The subsequent reaction of this enolate is sterically directed by the auxiliary, leading to high diastereoselectivity. nih.gov While specific examples for this compound are not prevalent, the general principle is applicable to the synthesis of D-amino acids from achiral precursors. georgiasouthern.edu

Enzymatic methods offer high stereoselectivity and operate under mild conditions, making them attractive for producing enantiomerically pure compounds. mdpi.com These approaches can be broadly categorized into two types: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

Enzymatic Kinetic Resolution: This method involves the use of an enzyme that selectively acts on one enantiomer in a racemic (D,L) mixture. For amino acid esters, hydrolase enzymes like lipases and proteases (e.g., α-chymotrypsin, subtilisin) can be used to selectively hydrolyze the L-ester back to the L-amino acid, leaving the unreacted D-ester (this compound) in the mixture, which can then be separated. nih.gov For example, immobilized Candida antarctica lipase (B570770) B (CALB) can regioselectively polymerize L-lysine ethyl ester via the ε-amino group, suggesting its potential for differentiating between enantiomers or reactive sites. acs.org

Asymmetric Synthesis: Enzymes can be used to directly synthesize the D-enantiomer. For instance, D-amino acid dehydrogenases can produce D-amino acids via the reductive amination of the corresponding 2-keto acid. nih.gov Researchers have used directed evolution to create broad-substrate-range D-amino acid dehydrogenases capable of synthesizing various D-amino acids. nih.gov Furthermore, specific pathways for D-lysine biosynthesis have been identified in bacteria like Thermotoga maritima, which utilizes a lysine (B10760008) racemase to interconvert L- and D-lysine. nih.gov A two-enzyme cascade system has also been developed to efficiently produce enantiopure D-lysine from the readily available L-lysine, involving an amino acid racemase to create a DL-lysine mixture, followed by the selective degradation of the L-lysine. mdpi.com

Table 3: Enzymes in D-Lysine Synthesis and Resolution

| Enzyme Class | Example | Reaction Type | Application | Reference(s) |

|---|---|---|---|---|

| Hydrolases (Lipases/Proteases) | α-Chymotrypsin, Subtilisin | Kinetic Resolution (Hydrolysis) | Selectively hydrolyzes L-amino acid esters, leaving D-esters. | nih.gov |

| Amino Acid Racemases | Lysine Racemase (T. maritima) | Racemization | Interconverts L-lysine and D-lysine. | mdpi.comnih.gov |

| Dehydrogenases | D-Amino Acid Dehydrogenase | Asymmetric Synthesis | Reductive amination of a 2-keto acid to form a D-amino acid. | nih.gov |

| Lysine-specific Methyltransferases | VCP-KMT | Methylation | Can be used to specifically methylate lysine residues in a peptide sequence. | nih.gov |

Asymmetric Synthetic Routes

Asymmetric synthesis of this compound can be achieved through several strategic approaches, including chemoenzymatic methods and the use of chiral auxiliaries.

Chemoenzymatic Synthesis: One powerful approach involves the use of enzymes to achieve high enantioselectivity. Papain, a cysteine protease, has been demonstrated to catalyze the polymerization of amino acid esters in aqueous media. nih.govacs.orgacs.org While much of the research focuses on L-amino acids, the substrate specificity of enzymes can be exploited or engineered for the synthesis of D-amino acids. A hypothetical chemoenzymatic route to this compound could involve the esterification of D-lysine to its methyl ester, followed by a selective enzymatic resolution or transformation. For instance, a one-pot chemoenzymatic polymerization (CEP) method has been used for L-lysine, where the amino acid is first esterified and then polymerized using an enzyme like papain. nih.govacs.org A similar strategy could be adapted for D-lysine, followed by controlled depolymerization or isolation of the monomeric this compound.

A modular, enzyme-catalyzed cascade reaction has been described for the transformation of D-α-amino acids into β-methyl-α-amino acids. This process utilizes a D-α-amino acid transaminase, an α-keto acid methyltransferase, and a halide methyltransferase. nih.gov While this specific example leads to β-methylation, it highlights the potential of enzymatic cascades in the asymmetric synthesis of D-amino acid derivatives.

Chiral Auxiliaries and Asymmetric Transformations: Traditional organic synthesis offers robust methods for asymmetric synthesis. Unnatural α-amino acids have been synthesized through photoredox-mediated C–O bond activation of aliphatic alcohols using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. rsc.org This approach provides a pathway to various functionalized unnatural α-amino acids.

Another established method is the alkylation of a chiral glycine (B1666218) enolate equivalent, where the stereochemistry is directed by a chiral auxiliary. For the synthesis of D-lysine derivatives, a chiral nickel(II) complex of a Schiff base derived from (S)-2-aminobenzophenone and a chiral amine can be employed. Alkylation of this complex with a suitable electrophile, followed by hydrolysis, can yield the desired D-amino acid with high enantiomeric excess.

Derivatization Pathways for Lysine Methylation Analogs

The ε-amino group of the lysine side chain is a key site for post-translational modifications, including methylation. The synthesis of Nε-methylated analogs of this compound is crucial for studying the biological roles of these modifications. Reductive alkylation, also known as reductive amination, is a widely used and effective method for the N-methylation of primary amines. nih.govcam.ac.ukhamptonresearch.com This technique generally involves the reaction of the amine with an aldehyde (formaldehyde for methylation) to form a Schiff base or imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or a borane-dimethylamine complex. nih.govcam.ac.uk

Nε-Monomethylation Procedures

Selective Nε-monomethylation can be challenging due to the tendency for multiple alkylations to occur. However, careful control of reaction conditions and stoichiometry can favor the formation of the monomethylated product. One approach involves using a limiting amount of formaldehyde (B43269) and the reducing agent.

An alternative strategy for preparing N(ε)-methyl-L-lysine derivatives, which can be adapted for the D-enantiomer, utilizes malonate derivatives and dibromobutane to create key L-2-amino-6-bromohexanoic acid intermediates. These intermediates can then be specifically modified at the ε-position. nih.gov Another classical method involves the alkylation of a protected lysine derivative, such as α-N-benzoyl-ω-N-p-toluenesulphonyl-D-lysine, with a methylating agent. cdnsciencepub.com

Set9, a SET domain-containing lysine methyltransferase, has been identified as an enzyme that specifically monomethylates histone H3 at lysine 4 and also targets various non-histone proteins. nih.gov In vitro enzymatic approaches using such specific methyltransferases could provide a highly selective route to Nε-monomethyl-D-lysinate, provided the enzyme can accept the D-amino acid ester as a substrate.

Nε-Dimethylation Protocols

Reductive dimethylation is often more straightforward to achieve than monomethylation because the monomethylated amine is typically more nucleophilic and reacts rapidly with a second molecule of formaldehyde. cam.ac.uk The reaction is generally carried out using an excess of formaldehyde and a suitable reducing agent. cam.ac.uknih.gov

A typical laboratory protocol for the reductive dimethylation of surface-exposed lysine residues in proteins involves treating the protein solution with formaldehyde and a borane-dimethylamine complex. cam.ac.uk This procedure can be adapted for small molecules like this compound. The reaction is usually performed in a suitable buffer at a controlled pH. cam.ac.ukhamptonresearch.com The progress of the reaction can be monitored by techniques such as mass spectrometry, where a mass increase of 28 Da corresponds to each dimethylated amino group. cam.ac.ukhamptonresearch.com

A general method for producing site-specifically dimethylated histones combines genetic code expansion and chemoselective reactions, which could conceptually be applied to free amino acids or their esters. nih.govresearchgate.net

| Reagent | Reducing Agent | Typical Conditions | Outcome |

| Formaldehyde (excess) | Sodium cyanoborohydride | Aqueous buffer, pH ~7-8 | Nε,Nε-dimethylation |

| Formaldehyde (excess) | Borane-dimethylamine complex | HEPES buffer, on ice | Nε,Nε-dimethylation cam.ac.uk |

Nε-Trimethylation Routes

The synthesis of Nε-trimethylated lysine derivatives requires a different approach as reductive amination cannot be used to install the third methyl group. Trimethylation is typically achieved by the exhaustive methylation of the ε-amino group using an electrophilic methylating agent, such as methyl iodide (iodomethane) or dimethyl sulfate. researchgate.netsci-hub.se This reaction is carried out under basic conditions to ensure the amine is deprotonated and thus nucleophilic.

To synthesize Nε,Nε,Nε-trimethyl-D-lysinate, the ε-amino group of a suitably protected this compound derivative would be treated with an excess of methyl iodide and a base like potassium carbonate or cesium fluoride. sci-hub.se The α-amino group must be protected to prevent its methylation. The reaction results in the formation of a quaternary ammonium (B1175870) salt at the ε-position.

An alternative strategy involves the installation of methyl-lysine analogs (MLAs) into recombinant proteins by alkylating cysteine residues. nih.govucsf.edu For example, treating a cysteine residue with (2-bromoethyl)-trimethylammonium bromide produces an analog of trimethylated lysine. nih.gov While this is a method for modifying proteins, the underlying chemical principles could be adapted for the synthesis of trimethylated lysine analogs.

| Methylating Agent | Base | Typical Conditions | Outcome |

| Methyl Iodide (excess) | Potassium Carbonate | THF/DMF | Nε,Nε,Nε-trimethylation monash.edu |

| Dimethyl Sulfate | Sodium Hydroxide (B78521) | Aqueous solution | Nε,Nε,Nε-trimethylation researchgate.net |

Novel Synthetic Approaches and Reagents

The development of new synthetic methods is crucial for accessing complex amino acid derivatives with high efficiency and selectivity.

Use of Malonate Derivatives in Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. A variation, the alkylation of diethyl acetamidomalonate, is a well-established route for the synthesis of α-amino acids. ucalgary.ca This approach can be readily adapted for the synthesis of lysine and its analogs.

The synthesis begins with the deprotonation of diethyl acetamidomalonate with a base, typically sodium ethoxide, to form a nucleophilic enolate. ucalgary.ca This enolate is then alkylated with a suitable electrophile. For the synthesis of a lysine backbone, the alkylating agent would be a 4-halobutyl derivative with a protected amino group, such as N-(4-bromobutyl)phthalimide. Subsequent hydrolysis of the malonic esters and the acetamido group, followed by decarboxylation, yields the final amino acid. ucalgary.ca

A convenient route for the preparation of N(ε)-methyl-L-lysine derivatives has been established using malonate derivatives and 1,4-dibromobutane. nih.gov This methodology generates a 2-amino-6-bromohexanoic acid derivative as a key intermediate, which can then be functionalized at the ε-position. This strategy offers a flexible approach to various Nε-substituted lysine analogs, which could be applied to the synthesis of the corresponding D-enantiomers.

| Starting Material | Alkylating Agent | Key Steps | Product |

| Diethyl acetamidomalonate | N-(4-bromobutyl)phthalimide | Alkylation, Hydrolysis, Decarboxylation | D,L-Lysine |

| Diethyl acetamidomalonate | 1,4-dibromobutane | Alkylation, ε-amine functionalization, Hydrolysis, Decarboxylation | Nε-substituted lysine derivatives nih.gov |

Reductive Alkylation Techniques

Reductive alkylation, also known as reductive amination, is a versatile and widely employed method for the N-alkylation of amines. In the context of this compound, this technique is primarily used to introduce alkyl groups, most commonly methyl groups, onto the ε-amino group (Nε) of the lysine side chain. This modification is crucial for synthesizing specific peptide derivatives and for studying the effects of lysine methylation in various biological contexts.

The reaction proceeds in a single pot through two main steps. First, the primary ε-amino group of this compound reacts with a carbonyl compound, typically an aldehyde or a ketone, to form an intermediate imine (or a Schiff base). This imine is generally not isolated and is subsequently reduced in situ by a reducing agent to yield the corresponding N-alkylated amine.

Common reagents for this transformation include formaldehyde for methylation, acetaldehyde (B116499) for ethylation, and acetone (B3395972) for isopropylation. hamptonresearch.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their mildness and selectivity for reducing the imine in the presence of the carbonyl reagent. libretexts.org Dimethylamine borane (B79455) complex (Me₂NH·BH₃) is another effective reducing agent, particularly in protocols for the exhaustive methylation of lysine residues. cam.ac.uk

Selective mono- or di-methylation of the ε-amino group can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the reagents, pH, and reaction time. researchgate.net For instance, the reaction to form the dimethylated product is often favored because the intermediate monomethylated amine is typically more nucleophilic than the starting primary amine. hamptonresearch.com

Below is a table summarizing typical reductive alkylation reactions on the ε-amino group of a lysine derivative like this compound.

Interactive Data Table: Examples of Reductive Alkylation Reactions

| Target Product (on Nε) | Carbonyl Source | Reducing Agent | Typical Solvent(s) | Reference(s) |

| Nε-methyl-D-lysinate | Formaldehyde (CH₂O) | Sodium cyanoborohydride (NaBH₃CN) | Methanol, Water | libretexts.org |

| Nε,Nε-dimethyl-D-lysinate | Formaldehyde (CH₂O) | Dimethylamine Borane Complex | Aqueous Buffer (e.g., HEPES) | cam.ac.uk |

| Nε-ethyl-D-lysinate | Acetaldehyde (CH₃CHO) | Sodium cyanoborohydride (NaBH₃CN) | Methanol, Water | hamptonresearch.com |

| Nε-isopropyl-D-lysinate | Acetone ((CH₃)₂CO) | Sodium cyanoborohydride (NaBH₃CN) | Methanol, Water | hamptonresearch.com |

| Nε-methyl-D-lysinate | Formaldehyde (CH₂O) | Zinc (Zn) | Water | researchgate.net |

This method is highly valued for its efficiency and the mild conditions under which it can be performed, preserving the integrity of the chiral center at the α-carbon and the methyl ester functionality.

Solid-Phase Synthesis Applications

This compound, in its suitably protected form, serves as a valuable building block in solid-phase peptide synthesis (SPPS). SPPS allows for the efficient, stepwise assembly of peptide chains on a solid resin support. To be used in the common Fmoc/tBu SPPS strategy, the D-lysinate derivative must have its α-amino group protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and its reactive side-chain ε-amino group protected with an acid-labile group, most commonly the tert-butoxycarbonyl (Boc) group. sigmaaldrich.com

The resulting building block, Nα-Fmoc-Nε-Boc-D-lysine methyl ester, can then be hydrolyzed to the corresponding carboxylic acid, Nα-Fmoc-Nε-Boc-D-lysine, which is the direct precursor for SPPS. nih.gov This building block, often referred to as Fmoc-D-Lys(Boc)-OH, is commercially available and widely used. sigmaaldrich.com

The general cycle for incorporating a Fmoc-D-Lys(Boc)-OH residue into a growing peptide chain on a solid support is as follows:

Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amine on the growing peptide chain.

Coupling: The free carboxylic acid of the incoming Fmoc-D-Lys(Boc)-OH is activated using a coupling reagent. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HATU or HBTU, in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net The activated amino acid is then added to the resin to form a new peptide bond with the deprotected N-terminus of the resin-bound peptide.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. The Boc group on the D-lysine side chain remains intact throughout the synthesis due to its stability in the basic conditions used for Fmoc removal. This orthogonal protection scheme allows for the selective deprotection of the side chain at a later stage if further modification is desired. For example, protecting the side chain with a more labile group like monomethoxytrityl (Mmt) allows for its removal on-resin to create branched peptides or to attach other molecules. sigmaaldrich.comnih.gov

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc on D-lysine) are removed simultaneously, typically with a strong acid cocktail such as 95% trifluoroacetic acid (TFA).

The use of D-lysine derivatives in SPPS is critical for creating peptides with enhanced stability against enzymatic degradation, as proteases are often stereospecific for L-amino acids. nih.gov

Interactive Data Table: Reagents in Fmoc-SPPS of D-Lysine Peptides

| Step | Reagent/Reagent Class | Specific Example(s) | Purpose | Reference(s) |

| α-Amine Protection | Fluorenylmethyloxycarbonyl | Fmoc-D-Lys(Boc)-OH | Protects α-amine during coupling | sigmaaldrich.com |

| ε-Amine Protection | tert-Butoxycarbonyl | Fmoc-D-Lys(Boc)-OH | Protects side-chain amine during synthesis | sigmaaldrich.com |

| Fmoc Deprotection | Secondary Amine Base | 20% Piperidine in DMF | Removes Fmoc group from N-terminus | |

| Carboxyl Activation | Coupling Reagents | HATU, HBTU, DCC | Activates carboxyl for peptide bond formation | nih.govnih.gov |

| Final Cleavage | Strong Acid | 95% Trifluoroacetic Acid (TFA) | Cleaves peptide from resin and removes side-chain protecting groups |

Chemical Reactivity and Mechanistic Studies of Methyl D Lysinate Systems

Nucleophilic Reactivity of the Lysine (B10760008) ε-Amine

The most prominent feature of Methyl D-lysinate's reactivity is the nucleophilic character of the primary amino group on its side chain, known as the ε-amine. This group is a potent nucleophile, capable of participating in a wide range of chemical reactions. The reactivity of the ε-amine is fundamentally tied to its protonation state, which is governed by its pKₐ value of approximately 10.5-10.6. nih.gov At physiological pH (~7.4), the ε-amine is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺). nih.govtandfonline.com For it to act as a nucleophile, it must be deprotonated to its neutral form (-NH₂). tandfonline.comresearchgate.net

In enzymatic contexts, the active site of an enzyme can create a microenvironment that facilitates this deprotonation, thereby activating the ε-amine for nucleophilic attack. researchgate.net The ε-amine can form both reversible and irreversible covalent bonds. A notable example is the formation of Schiff bases, which are crucial in many biochemical reactions. youtube.com Studies have also investigated how modifications to the amine, such as methylation, can alter its reactivity. Monomethylation converts the primary ε-amine into a secondary amine, which can lead to a modest increase in the rate constant for certain reactions. nih.gov

The nucleophilicity of the ε-amine is central to many of the reactions discussed in subsequent sections, including methyl transfer and the formation of cyclic structures. The reactivity of the α-amino group, in contrast, is significantly attenuated as it is part of the less nucleophilic secondary amine within the ester structure and is often protonated.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield D-lysine and methanol (B129727). The process can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with a dilute mineral acid, which protonates the carbonyl oxygen and makes the carbonyl carbon more electrophilic for attack by water. chemguide.co.ukyoutube.com

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion directly attacks the ester carbonyl. chemguide.co.ukmasterorganicchemistry.com This reaction is generally more common for laboratory-scale hydrolysis as it goes to completion. chemguide.co.ukmasterorganicchemistry.com

Enzymes such as trypsin can also catalyze the hydrolysis of lysine methyl esters. nih.gov Kinetic studies on N-acetyl-L-lysine methyl ester have shown that the deacylation of the enzyme is the rate-determining step. nih.gov While these studies use the L-isomer, the fundamental mechanism is applicable to this compound, although the reaction kinetics and enzyme affinity would likely differ due to the D-stereochemistry.

Table 1: Illustrative Kinetic Constants for the Trypsin-Catalyzed Hydrolysis of L-Lysine Methyl Ester Derivatives. Data adapted from a study on related L-isomers to demonstrate enzymatic hydrolysis principles. nih.gov

Transesterification: This reaction involves the exchange of the methyl group of the ester with another alkyl group from an alcohol (R-OH). wikipedia.org Like hydrolysis, it can be catalyzed by acids or bases. masterorganicchemistry.com The mechanism involves a tetrahedral intermediate, and the reaction is typically driven to completion by using the incoming alcohol as the solvent. wikipedia.orgmasterorganicchemistry.com Enzymes, particularly lipases and proteases like trypsin, can also catalyze transesterification. wikipedia.orgresearchgate.net For instance, trypsin has been shown to catalyze the reaction between L-lysine methyl ester and various alcohols. researchgate.net In the context of polymerization, enzymes can exhibit high regioselectivity, controlling whether the α- or ε-amino group participates in bond formation. nih.gov

Methyl Transfer Reactions

The ε-amino group of this compound is a target for methylation, a reaction of significant biological importance. This can occur through both enzymatic and non-enzymatic pathways.

S-Adenosylmethionine (SAM)-Dependent Methylation Mechanisms

In biological systems, the primary methyl group donor is S-Adenosylmethionine (SAM). mdpi.comnih.gov The transfer of a methyl group from SAM to the lysine ε-amine is catalyzed by a class of enzymes known as lysine methyltransferases (KMTs). sdu.dknih.gov The mechanism is a classic Sₙ2 reaction where the deprotonated, nucleophilic ε-amine attacks the electrophilic methyl group of SAM. researchgate.net This process results in the formation of a methylated lysine residue and S-adenosylhomocysteine (SAH). ucla.edu

The stereochemistry of the lysine residue is critical for enzyme recognition and catalysis. Studies comparing the interaction of epigenetic proteins with both L- and D-lysine have revealed that while methylation of D-lysine residues by KMTs is possible, these enzymes generally show a preference for the natural L-isomer. rsc.orgncl.ac.uk Nε-methyl lysine binding proteins, however, were found to be more tolerant of the D-configuration. rsc.org

Non-Enzymatic Methylation Pathways

While less efficient, methylation can also occur without enzymatic catalysis. Research has demonstrated that SAM is capable of non-enzymatically methylating nucleophilic sites on molecules like DNA. embopress.org This suggests that the ε-amine of this compound could also undergo slow, non-enzymatic methylation in the presence of SAM. This reaction would proceed via the same nucleophilic attack mechanism but would lack the significant rate acceleration and specificity provided by an enzyme.

Formation of Cyclic Structures and Rearrangements

This compound can undergo intramolecular cyclization to form a lactam. This reaction involves the nucleophilic attack of the ε-amino group on the electrophilic carbonyl carbon of the methyl ester group. The resulting tetrahedral intermediate collapses, eliminating methanol and forming a seven-membered cyclic amide, a derivative of caprolactam.

This type of intramolecular reaction has been noted as a potential side reaction for lysine esters in various experimental conditions. mdpi.com For example, heating free DL-lysine can lead to its conversion into a liquid lactam through a similar cyclization process involving the carboxylic acid group. researchgate.net For this compound, the ester provides a more reactive electrophile than a carboxylic acid, facilitating the cyclization. This rearrangement is a key pathway for the degradation or transformation of lysine esters, particularly at elevated temperatures or under conditions that favor nucleophilic attack.

Stereochemical Control and Inversion in Reactions

The D-configuration at the α-carbon of this compound is a crucial factor in its reactivity, especially in enzyme-catalyzed processes.

Enzymes are chiral catalysts and often exhibit a high degree of stereoselectivity. As discussed, lysine methyltransferases and other enzymes that act on lysine substrates typically have active sites tailored for the L-isomer. rsc.orgncl.ac.uk Studies on the enzymatic polymerization of L-lysine ethyl ester also demonstrate significant regiochemical control, where the choice of enzyme (lipase vs. trypsin) dictates whether amide bond formation occurs at the α- or ε-amino group. nih.gov This high level of control would be expected to be sensitive to the D-stereochemistry of this compound, leading to different reaction efficiencies or even different products compared to its L-counterpart.

In non-enzymatic reactions that occur at the ε-amine or the ester carbonyl, the stereocenter at the α-carbon is typically not involved and its configuration is retained. Stereochemical inversion at the α-carbon would require a reaction that proceeds via a planar intermediate at that specific position, a scenario not common for the reactions discussed. Therefore, unless conditions are harsh enough to promote racemization, the D-stereochemistry of the lysine backbone is generally preserved during reactions at its functional groups.

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics and thermodynamics for lysinate ester derivatives, particularly in hydrolysis reactions, provides valuable data on reaction rates, transition states, and the energetic feasibility of these processes. Research in this area has often utilized the L-isomer of lysine methyl ester and its derivatives as model substrates in enzyme-catalyzed reactions, offering a window into the fundamental chemical principles that also govern the reactivity of the D-isomer.

A significant body of research has focused on the trypsin-catalyzed hydrolysis of a series of N-acetyl-(glycyl)n-L-lysine methyl esters. nih.gov This work provides a detailed analysis of the kinetic and thermodynamic parameters, shedding light on how the structure of the acylating group influences the reaction rates and activation parameters.

The kinetic constants for the hydrolysis of these substrates catalyzed by β-trypsin were determined, highlighting the influence of the peptide chain length on the catalytic efficiency. The rate-determining step for these reactions was identified as the deacylation of the enzyme. nih.gov

Table 1: Kinetic Parameters for the β-Trypsin-Catalyzed Hydrolysis of N-acetyl-(glycyl)n-L-lysine methyl esters

| Substrate (n) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|

| 0 | 1.5 | 10.0 | 150 |

| 1 | 25.0 | 5.0 | 5000 |

| 2 | 25.0 | 2.5 | 10000 |

Data sourced from a study on the hydrolysis of L-lysine methyl ester derivatives. nih.gov

The data clearly indicates that extending the aminoacyl group from N-acetyl-L-lysine methyl ester (n=0) by a single glycine (B1666218) residue (n=1) results in a dramatic increase in the catalytic rate constant (kcat). This enhancement is attributed to an "induced fit" mechanism, where the longer peptide chain interacts more favorably with a subsite on the enzyme. nih.gov

Further thermodynamic analysis was conducted by studying the temperature dependence of the β-trypsin-catalyzed hydrolysis, which allowed for the calculation of the thermodynamic activation parameters for the deacylation step.

Table 2: Thermodynamic Activation Parameters for the Deacylation Step in the β-Trypsin-Catalyzed Hydrolysis

| Substrate (n) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| 0 | 41.8 | -84 |

| 1 | 62.7 | -21 |

| 2 | 62.7 | -17 |

Thermodynamic functions of activation for the deacylation reactions were estimated from studies conducted over a temperature range of 15-35°C. nih.gov

The significantly higher values of the enthalpy of activation (ΔH‡) and the less negative values of the entropy of activation (ΔS‡) for the extended substrates (n=1 and n=2) are interpreted in terms of additional hydrogen bonding between the longer aminoacyl chains and the enzyme. nih.gov These interactions necessitate a greater input of energy to break the bonds in the transition state but are compensated by a more favorable (less ordered) transition state entropy.

While this data pertains to the enzymatic hydrolysis of N-acetyl-L-lysine methyl esters, the fundamental principles of ester hydrolysis, including the formation of a tetrahedral intermediate and the influence of neighboring functional groups on reactivity, are broadly applicable to the chemical reactions of this compound. The pKa values of the α-amino and ε-amino groups of lysine are crucial in determining the nucleophilicity of the molecule and its reactivity in various chemical environments. nih.gov Under physiological conditions, the ε-amine is predominantly protonated, rendering it less nucleophilic. nih.gov However, in a basic medium, deprotonation can occur, making it a site for reactions such as alkylation. nih.gov

Applications As a Chiral Building Block in Complex Chemical Synthesis

Incorporation into Peptidomimetics and Non-Natural Peptides

The development of peptidomimetics and non-natural peptides is a significant area in medicinal chemistry and drug discovery, aiming to create molecules with improved stability, bioavailability, and receptor selectivity compared to their natural peptide counterparts. Methyl D-lysinate, often employed in its protected forms such as N6-Boc-D-lysine methyl ester hydrochloride ontosight.ai or Nα-Z-Nε-Boc-D-lysine methyl ester chemimpex.com, plays a crucial role in this field.

Table 1: Peptidomimetics and Peptides Incorporating D-Lysine Derivatives

| Compound/Peptidomimetic Type | Role of D-Lysine Derivative | Key Features/Application | Reference |

| Therapeutic Peptides/Proteins | Building block (e.g., N6-Boc-D-lysine Methyl Ester Hydrochloride) for precise synthesis and control. | Enhanced stability, targeted biological activity. | ontosight.ai |

| Peptide Synthesis (general) | Protected D-lysine methyl ester derivatives (e.g., Nα-Z-Nε-Boc-D-lysine methyl ester) used for incorporation. | Peptide modification, enhanced stability and solubility. | chemimpex.com |

| Cyclic Opioid Peptidomimetics (e.g., RP-171, RP-172) | Incorporation of non-natural amino acids like β³-Lysine derivatives to mimic peptide structures and modulate activity. | Study of opioid receptor binding and activation, development of selective analogs. | mdpi.com |

| Peptoids (Lysine-type monomers) | Used as building blocks in peptoid synthesis for amphipathic structures. | Resistance to enzymatic degradation, modulation of biological properties. | rsc.org |

Role in the Synthesis of Chiral Heterocycles

Chiral amino acids and their derivatives are fundamental starting materials for the asymmetric synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products. While direct examples of this compound being used specifically for heterocycle synthesis are less explicit in the provided literature, the general principle applies. The amino and carboxyl functionalities, along with the chiral center, can be readily transformed into various cyclic structures through cyclization reactions. For instance, D-lysine derivatives have been utilized in the stereoselective synthesis of neurokinin (NK) receptor antagonists caymanchem.com, and D-lysine lactam, a related derivative, has served as a chiral building block for antibiotic intermediates caymanchem.com. The α-amino group and the ε-amino group of D-lysine, when appropriately protected or activated, can participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles jove.comjst.go.jp.

Precursor in the Generation of Functionalized Amino Acid Analogs

This compound serves as an excellent scaffold for generating novel, functionalized amino acid analogs. Chemical modifications can be performed on either the α-amino group, the ε-amino group, or the carboxylate ester, leading to a diverse range of derivatives with tailored properties. Research has demonstrated the synthesis of β,β-dimethylated D-lysine derivatives, such as Nα-(9-Phenylfluoren-9-yl)-Nε-tert-butyloxycarbonyl-3,3-dimethyl-γ,δ-dehydro-d-lysine methyl ester, starting from protected D-aspartic acid and involving dimethylation reactions acs.org. These β,β-dimethylated amino acids, including lysine (B10760008) analogs, are synthesized with high enantiomeric purity (>95% ee) and are valuable for creating peptidomimetics with constrained conformations nih.govjst.go.jpacs.orgresearchgate.net.

Biochemical and Enzymatic Investigations Involving Methyl D Lysinate

Substrate Specificity and Recognition by Lysine (B10760008) Methyltransferases (KMTs)

Lysine methyltransferases (KMTs) are enzymes responsible for catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues nih.govdomainex.co.ukpnas.org. These modifications are crucial for various cellular processes, including gene regulation. The specificity of KMTs for their substrates is determined by a combination of factors, including the amino acid sequence surrounding the target lysine and, potentially, the stereochemistry of the lysine residue itself nih.govnih.govconstructor.university.

The structural basis for KMT-substrate interactions typically involves the positioning of the target lysine within a catalytic pocket, allowing the ε-amino group to approach the methyl donor, SAM nih.govmdpi.comtandfonline.comfrontiersin.org. Studies investigating the stereochemistry of lysine have shown that while L-lysine is generally preferred, some KMTs can accept D-lysine as a substrate, though often with reduced catalytic efficiency nih.gov. The structural determinants for this preference likely involve the precise fit of the lysine side chain into the enzyme's active site. Differences in the orientation of the D-lysine side chain compared to L-lysine due to its opposite chirality can influence binding affinity and the subsequent catalytic steps. For instance, research indicates that methyl-lysine binding proteins may be more accommodating to the D-configuration of lysine compared to some other epigenetic protein classes nih.gov.

The general mechanism of methyl transfer by KMTs involves the deprotonation of the lysine ε-amino group to create a nucleophile, followed by an SN2 reaction with the methyl group of SAM nih.govpnas.orgtandfonline.comacs.org. This process requires the lysine side chain to be precisely positioned within the catalytic pocket, often through interactions with surrounding amino acid residues that form a channel or groove mdpi.comfrontiersin.orgnih.gov. While detailed mechanistic studies specifically on "Methyl D-lysinate" are not explicitly detailed in the provided results, the general mechanism would involve similar steps. The efficiency of methyl transfer to D-lysine by KMTs would be dictated by how well the D-lysine substrate fits into the active site and how efficiently its amino group can be deprotonated and oriented for reaction with SAM, compared to L-lysine. Some KMTs have shown activity with D-configured substrates, suggesting that the catalytic machinery can accommodate this stereochemistry to some extent nih.gov.

Demethylation Processes Catalyzed by Lysine Demethylases (KDMs)

Lysine demethylases (KDMs) are enzymes that remove methyl groups from methylated lysine residues, thereby reversing the methylation mark and playing a critical role in epigenetic regulation mdpi.comoncotarget.comwikipedia.orgnih.govnih.gov. KDMs are broadly classified into two families: FAD-dependent KDM1 (LSD1) and KDM1B, and the Jumonji C (JmjC) domain-containing KDMs (KDM2-8) mdpi.comoncotarget.comwikipedia.org.

The dealkylation mechanism for methylated lysine residues typically involves the oxidation of the methyl group. FAD-dependent KDMs, such as LSD1, utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to oxidize the methyl-lysine, forming an imine intermediate, which is then hydrolyzed to release formaldehyde (B43269) and the demethylated lysine mdpi.comoncotarget.comwikipedia.org. JmjC domain-containing KDMs use iron (Fe(II)) and α-ketoglutarate as cofactors to catalyze a similar oxidative demethylation process mdpi.comoncotarget.comwikipedia.org. Research suggests that the stereochemistry of the lysine residue can influence KDM activity, with some KDMs showing differential recognition of D-lysine derivatives compared to L-lysine derivatives nih.gov. The dealkylation of Nε-methyl-D-lysine by these enzymes would likely follow similar chemical pathways, with the stereochemistry potentially impacting substrate binding and catalytic efficiency.

Both major classes of KDMs rely on specific cofactors for their catalytic activity. The FAD-dependent KDMs require FAD, which acts as an electron acceptor during the oxidation of the methyl group mdpi.comoncotarget.comwikipedia.org. The JmjC domain-containing KDMs require Fe(II) and α-ketoglutarate, which participate in the oxidative decarboxylation reaction that leads to methyl group removal mdpi.comoncotarget.comwikipedia.org. These cofactors are essential for the enzymatic activity of KDMs, and their presence is critical for the demethylation of methylated lysine residues, including potentially methylated D-lysine.

Interactions with Methyl-Lysine Binding Domains

Methyl-lysine binding domains are protein modules that specifically recognize and bind to methylated lysine residues on proteins, acting as "readers" of the histone code nih.govembopress.orgunc.eduembopress.orguni.lupnas.org. These domains, such as chromodomains, tudor domains, MBT domains, and PHD fingers, play crucial roles in recruiting effector proteins to chromatin and mediating downstream cellular responses. The specificity of these domains is determined by their structural features, which allow them to distinguish between different methylation states (mono-, di-, or trimethylation) and sometimes even the surrounding amino acid sequence context embopress.orgunc.eduuni.lupnas.org.

Studies have indicated that certain methyl-lysine binding domains exhibit a preference for D-lysine configurations. Specifically, research suggests that Nε-methyl lysine binding proteins are generally superior in accepting lysines with the D-configuration compared to other epigenetic protein classes nih.gov. This implies that the structural and electrostatic interactions within the binding pockets of these domains can accommodate the altered stereochemistry of D-lysine derivatives. Therefore, "this compound" or its derivatives could potentially be recognized by specific methyl-lysine binding domains, with the binding affinity and specificity influenced by the D-configuration of the lysine residue.

Binding Affinity Studies of D-Methylated Lysine Analogs

Studies involving D-lysine derivatives and their binding affinities reveal insights into molecular recognition mechanisms. For instance, research on complement-like repeat (CR) domains, which are involved in protein-ligand interactions, has quantified the binding of lysine methyl ester to these domains. These studies indicate that the positively charged side chain of lysine is critical for binding, and the presence of methyl groups or esterification can modulate these interactions. For example, lysine methyl ester has shown binding affinities (Kd) in the millimolar range to CR domains, with specific residues like aspartate within the CR domain significantly enhancing affinity nih.govresearchgate.netresearchgate.net. While direct studies on this compound specifically are less prevalent, research on methylated lysine residues in proteins demonstrates that these modifications are recognized by specific protein domains, known as "readers," such as chromodomains, PHD fingers, and MBT domains researchgate.netuni-stuttgart.de. These reader domains form a "cage" around the methylated lysine, facilitating protein-protein interactions and influencing downstream biological responses nih.govacs.org. The incorporation of D-lysine into peptide sequences has also been shown to alter their binding affinities to target proteins, suggesting potential applications in engineering peptides with modified specificity and efficacy benchchem.com.

Table 1: Binding Affinities of Lysine Derivatives to CR Domains

| Ligand | Target Domain | pH | Ionic Strength (I) | Kd (mM) | Reference |

| Lysine methyl ester | CR3 | 7.4 | 0.17 | ~3.9 | researchgate.net |

| Lysine methyl ester | CR8 | 5.5 | 0.02 | ~3.7 | nih.gov |

| Nα-acetyl-lysine methyl ester | CR8 | 5.5 | 0.02 | ~15 | nih.gov |

| D-lysine methyl ester | CR8 | 5.5 | 0.02 | ~25 | researchgate.net |

Note: Values are approximate and derived from reported experimental data.

Conformational Changes Upon D-Lysine Methylation Recognition

The modification of lysine residues, including methylation and the incorporation of D-amino acids, can induce significant conformational changes in peptides and proteins. Studies involving the substitution of L-lysine with D-lysine in antimicrobial peptides (AMPs) have demonstrated a direct correlation between D-lysine incorporation and a progressive loss of helical secondary structure, as measured by circular dichroism (CD) spectroscopy mdpi.comnih.gov. For instance, in one study, AMP analogs containing D-lysine substitutions showed a marked reduction in α-helical content compared to their L-lysine counterparts mdpi.com. This disruption of secondary structure often correlates with altered biological activity and reduced toxicity to eukaryotic cells mdpi.comnih.gov. Similarly, chemical modifications of lysine residues in proteins, such as acetylation or succinylation, can also lead to substantial changes in secondary structure, including a decrease in α-helical content, suggesting that the nature and extent of lysine modification can profoundly impact protein conformation nih.gov. In the context of protein lysine methyltransferases (PKMTs), substrate binding often involves conformational adjustments within the enzyme to facilitate the methylation reaction, including the deprotonation of the target lysine residue tandfonline.compnas.orgresearchgate.net.

Table 2: Effect of D-Lysine Substitution on Helical Content of AMP CM15 Analogs

| Peptide Analog (D-Lysine substitutions) | Helical Content (%) | Reference |

| All-L-CM15 (Control) | ~31 | mdpi.com |

| CM15 with D3 | ~28 | mdpi.com |

| CM15 with D7 | ~25 | mdpi.com |

| CM15 with D3,13 | ~20 | mdpi.com |

| CM15 with D3,6,7,13,14 | ~15 | mdpi.com |

Note: Helical content was estimated via circular dichroism studies.

Role in Non-Mammalian Biosynthetic Pathways (e.g., Microbial, Fungal)

While L-lysine is a fundamental building block for proteins in all organisms, D-lysine and its derivatives play distinct roles, particularly in the biosynthesis of specialized molecules and metabolic processes in microorganisms and fungi.

Intermediates in Lysine Catabolism and Anabolism Pathways

Lysine biosynthesis in microorganisms and fungi follows two primary pathways: the diaminopimelate (DAP) pathway, common in bacteria and plants, and the α-aminoadipate (AAA) pathway, prevalent in fungi and some archaea cabidigitallibrary.orgnih.govmdpi.commdpi.comlibretexts.orgoup.com. While these pathways primarily synthesize L-lysine, D-lysine itself is a subject of study in microbial metabolism, particularly its degradation. In bacteria like Pseudomonas putida, D-lysine catabolism involves a distinct pathway from L-lysine, proceeding through intermediates such as Δ¹-piperideine-2-carboxylate, l-pipecolate, and Δ¹-piperideine-6-carboxylate (α-aminoadipic semialdehyde) asm.orgnih.govnih.govresearchgate.net. In Escherichia coli, lysine degradation leads to succinate (B1194679) via glutarate and L-2-hydroxyglutarate intermediates nih.gov. D-lysine metabolism in these bacteria connects to central metabolism, often through intermediates like 2-oxoadipate asm.orgbiorxiv.org. While the AAA pathway in fungi is for L-lysine synthesis, its intermediates, such as α-aminoadipate, are also involved in the biosynthesis of secondary metabolites mdpi.comoup.com.

Table 3: Key Intermediates in D-Lysine Catabolism in Bacteria

| Organism | Pathway Intermediates | Reference |

| Pseudomonas putida | Δ¹-piperideine-2-carboxylate, l-pipecolate, Δ¹-piperideine-6-carboxylate (α-aminoadipic semialdehyde) | asm.orgnih.govnih.gov |

| Escherichia coli | Glutarate, L-2-hydroxyglutarate, 5-aminovalerate | nih.gov |

| Pseudomonas putida | 2-oxoadipate (2OA), 2-hydroxyglutarate (2HG) | asm.orgbiorxiv.org |

Precursors for Secondary Metabolite Biosynthesis

D-amino acids, including D-lysine, are found in a significant number of natural products synthesized by bacteria, fungi, and other organisms nih.govkib.ac.cnresearchgate.netmdpi.com. These D-amino acids are typically incorporated into peptides through non-ribosomal peptide synthesis (NRPS) or ribosomally synthesized and post-translationally modified peptide (RiPP) synthesis pathways nih.govresearchgate.net. While D-lysine is noted as one of the less prevalent D-amino acids in naturally occurring compounds compared to D-alanine or D-valine, its presence contributes to the unique structural and biological properties of these secondary metabolites, such as enhanced stability against enzymatic degradation and altered biological activity compared to their L-amino acid counterparts benchchem.comnih.govkib.ac.cn. For example, intermediates of the L-lysine biosynthesis pathway, such as α-aminoadipate, are known precursors for secondary metabolites like penicillin G in fungi mdpi.comoup.com. The incorporation of D-amino acids, including D-lysine, into peptides can confer resistance to proteases and modulate interactions with biological targets, making them valuable components in the development of novel pharmaceuticals and bioactive compounds benchchem.commdpi.com.

Computational and Theoretical Chemistry Studies of Methyl D Lysinate

Molecular Dynamics Simulations of Methylated Lysine (B10760008) Systems

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for each atom, MD simulations can capture the dynamic fluctuations and conformational changes of molecules over time. For methylated lysine systems, including Methyl D-lysinate, MD simulations can elucidate how the addition of methyl groups influences the molecule's flexibility, its hydration shell, and its interactions with its environment, such as solvent or protein binding sites.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, provide a rigorous theoretical framework for understanding the electronic structure and energetic properties of molecules. These methods are vital for predicting molecular properties, reaction mechanisms, and the nature of chemical bonds.

Electronic Structure Analysis

Electronic structure analysis, typically performed using DFT or ab initio methods, investigates the distribution of electrons within a molecule. This includes calculating properties such as charge distribution, molecular orbitals (HOMO/LUMO), dipole moments, and polarizability. For this compound, such analyses can reveal how the methyl ester group and the D-lysine backbone influence the molecule's electronic landscape.

Research has shown that methylation of lysine can significantly alter its electronic structure, affecting its non-covalent interactions nih.govuni.luresearchgate.net. DFT calculations, for example, have been used to analyze the electronic polarization induced by methyl groups on amines, revealing how these effects can weaken electrostatic attractions in salt bridges, hydrogen bonds, and cation-π interactions nih.govuni.luresearchgate.net. Studies on other molecules have also utilized DFT to determine charge distributions, molecular electrostatic potential maps, and energy gaps, which are crucial for understanding reactivity and intermolecular interactions scielo.org.mxresearchgate.net. While specific electronic structure analyses for "this compound" are not explicitly detailed, studies on methylated lysines provide a strong foundation for understanding these effects. For instance, ab initio calculations have been used to study the electronic structure of various molecular systems, including amide carbonyl stretches and lithiated compounds, to understand their properties and reactivity cas.czresearchgate.net.

Energetics of Reaction Pathways

Quantum chemical calculations are essential for determining the energetics of chemical reactions, including activation energies and reaction enthalpies. By mapping out potential energy surfaces, researchers can identify reaction pathways, transition states, and the stability of intermediates and products.

For this compound, understanding the energetics of potential reaction pathways is crucial for predicting its reactivity. Studies on lysine methylation, for example, have employed DFT and QM/MM methods to investigate the energy profiles of methyl transfer reactions catalyzed by enzymes pnas.orgnih.govnih.govdiva-portal.org. These calculations help elucidate the catalytic mechanisms and the factors that contribute to enzyme specificity. Furthermore, ab initio calculations have been used to study reaction pathways involving nucleophilic attack and solvation effects cas.czrsc.org. For example, calculations at the B3LYP/6-31+G(d,p) level of theory have been used to scan potential energies along reaction paths rsc.org. While direct studies on the reaction energetics of this compound itself are not abundant, the methodologies employed in related systems, such as QM/MM MD simulations and DFT calculations, provide a framework for such investigations.

Protein-Ligand Docking and Free Energy Perturbation Methods

Protein-ligand docking and Free Energy Perturbation (FEP) methods are computational techniques used to predict the binding affinity and mode of interaction between a ligand and a protein. These methods are invaluable for drug discovery and understanding molecular recognition processes.

Investigating Enantiomeric Selectivity in Binding

Enantiomeric selectivity refers to the preference of a chiral molecule (like a protein receptor) to bind to one enantiomer of a chiral ligand over the other. For this compound, understanding its enantiomeric selectivity in binding to proteins is critical if it were to interact with biological targets.

Studies have investigated the enantioselective binding of amino acid methyl esters to chiral receptors. For instance, research on chiral porphyrinoids has shown high enantioselectivity for lysine methyl ester, with binding constant ratios favoring one enantiomer over the other mdpi.comresearchgate.netresearchgate.net. These studies often employ UV/Vis and CD titration experiments, complemented by computational analysis, to understand the chiral recognition mechanisms. Protein-ligand docking studies have also been used to explore binding modes and affinities, such as the docking of waldiomycin and its methyl ester analog to Staphylococcus aureus histidine kinase nih.gov, and the binding of lysine methyl ester to CR8 researchgate.net. While these studies may not always focus specifically on the D-enantiomer of lysine methyl ester, they demonstrate the application of computational methods to assess enantioselectivity in related systems.

Influence of Methylation on Molecular Interactions

The presence of methyl groups, whether on the amino group of lysine or as part of an ester, can significantly influence a molecule's interactions with proteins. This includes alterations in hydrophobicity, van der Waals forces, and electrostatic interactions.

Computational studies have explored the impact of lysine methylation on protein-protein binding. For example, ab initio calculations and multipole analysis have revealed that methyl-induced polarization in methylated lysines weakens electrostatic attractions, affecting hydrogen bonds and salt bridges nih.govuni.luresearchgate.net. These studies highlight how methylation can alter the electronic structure and, consequently, the strength of non-covalent interactions. Free energy calculations, such as FEP, are used to quantify these changes in binding free energies, comparing methylated lysine with its unmethylated counterpart uni.luacs.org. For instance, studies have shown that methylation can reduce pairwise interaction energies between proteins, biasing binding towards lower methylated states, while simultaneously facilitating dehydration, which favors higher methylated states uni.lu. MD simulations have also indicated that lysine methylation can perturb intra- and inter-molecular electrostatic interactions within proteins nih.gov. While specific studies on "this compound" are limited, the general principles derived from research on other methylated lysine derivatives provide a strong basis for understanding how methylation influences molecular interactions.

Advanced Analytical Method Development for Methyl D Lysinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information on the structure and dynamics of molecules in solution. For Methyl D-lysinate research, NMR is crucial for verifying synthetic products, elucidating the mechanisms of its reactions, and studying its interactions with biological targets.

Elucidation of Reaction Mechanisms and Intermediates

NMR spectroscopy is instrumental in monitoring the progress of chemical reactions involving this compound, allowing for the identification of transient intermediates and the elucidation of reaction pathways. For instance, in the methylation of the ε-amino group of D-lysine to form this compound, ¹H NMR can be used to follow the reaction in real-time.

A study on the reaction of L-lysine with formaldehyde (B43269), a process analogous to methylation, demonstrated the power of NMR in tracking reaction progress. researchgate.net In a similar vein, monitoring the reaction of a D-lysine derivative with a methylating agent using ¹H NMR would reveal the disappearance of the starting material's signals and the appearance of product signals. For example, the signal corresponding to the N-methyl protons of monomethylated lysine (B10760008) can be observed growing in, and if the reaction proceeds further to dimethylation, a new signal for the N,N-dimethyl protons will appear at a distinct chemical shift. researchgate.net

A hypothetical reaction monitoring of the methylation of N(α)-Fmoc-D-lysine could be tracked by observing the changes in the ¹H and ¹³C NMR spectra. The appearance of a new singlet in the ¹H NMR spectrum around 2.5-2.6 ppm would indicate the formation of the N(ε)-methyl group. researchgate.net Concurrently, in the ¹³C NMR spectrum, a new signal would appear in the aliphatic region, corresponding to the methyl carbon.

Table 1: Hypothetical ¹H NMR Chemical Shift Changes During Methylation of a D-Lysine Derivative

| Compound | Proton | Expected Chemical Shift (ppm) |

| N(α)-Fmoc-D-lysine | ε-CH₂ | ~2.9 |

| N(α)-Fmoc-N(ε)-methyl-D-lysinate | N-CH₃ | ~2.5 |

| N(α)-Fmoc-N(ε),N(ε)-dimethyl-D-lysinate | N-(CH₃)₂ | ~2.6 |

This table is illustrative and based on data from analogous L-lysine derivatives. Actual chemical shifts may vary depending on the specific derivative and solvent conditions.

Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to unambiguously assign protons and carbons in both the starting materials and products, providing definitive evidence for the formation of intermediates and final products. researchgate.netresearchgate.net For example, a COSY spectrum would show correlations between the α-CH and β-CH protons of the D-lysinate backbone, helping to confirm the integrity of the amino acid structure throughout the reaction. researchgate.net

Structural Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound is a key aspect of its research, aiming to modulate its physicochemical properties and biological activity. NMR spectroscopy is the primary tool for the structural confirmation of these new chemical entities. A convenient method for preparing N(ε)-methyl-L-lysine derivatives has been established, and the characterization of analogous D-enantiomers would rely heavily on NMR. nih.govresearchgate.net

Complete assignment of ¹H and ¹³C NMR spectra is essential for the unambiguous characterization of a new this compound derivative. This process involves the use of 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC - Heteronuclear Multiple Bond Correlation) experiments. For example, in a newly synthesized N-acyl derivative of this compound, the HMBC experiment would be crucial for establishing the connectivity between the acyl group and the D-lysinate moiety by observing correlations between the carbonyl carbon of the acyl group and the protons of the D-lysinate. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for a Hypothetical N(α)-Benzoyl-Methyl D-Lysinate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Ester (CH₃) | ~3.7 | ~52.0 |

| α-CH | ~4.5 | ~54.0 |

| β-CH₂ | ~1.8, 1.6 | ~30.0 |

| γ-CH₂ | ~1.4 | ~22.0 |

| δ-CH₂ | ~1.6 | ~28.0 |

| ε-CH₂ | ~2.9 | ~40.0 |

| N(ε)-CH₃ | ~2.5 | ~35.0 |

| Benzoyl C=O | - | ~167.0 |

| Benzoyl Aromatic CH | 7.4 - 7.8 | 127.0 - 132.0 |

This table provides expected chemical shift ranges based on known data for similar structures. mdpi.comorganicchemistrydata.org The exact values will depend on the specific compound and experimental conditions.

The stereochemistry of the chiral center (the α-carbon) can be confirmed using chiral derivatizing agents or by observing diastereomeric differences in the NMR spectra when the derivative is reacted with a chiral reagent. nih.gov

Ligand-Binding Studies

Understanding how this compound and its derivatives interact with biological macromolecules is fundamental to elucidating their mechanism of action. NMR spectroscopy offers a powerful platform for studying these ligand-binding events at atomic resolution. nih.gov Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and WaterLOGSY are commonly employed. youtube.com

In a typical CSP experiment, the ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein is recorded in the absence and presence of unlabeled this compound or its derivative. Changes in the chemical shifts of specific amino acid residues in the protein upon addition of the ligand indicate the binding site. researchgate.net

Alternatively, if the protein is not isotopically labeled, ligand-observed NMR methods can be used. For instance, the use of ¹³C-methyl groups as probes is a sensitive method for monitoring protein-ligand interactions. nih.gov If this compound is synthesized with a ¹³C-labeled methyl group, the ¹H-¹³C HSQC spectrum of this labeled ligand can be monitored upon titration with the target protein. Changes in the chemical shift of the methyl group signal provide information about binding and can be used to determine the dissociation constant (Kd). researchgate.net

Table 3: NMR Methods for Studying Ligand-Binding of this compound

| NMR Method | Principle | Information Obtained |

| Chemical Shift Perturbation (CSP) | Changes in the chemical shifts of protein signals upon ligand binding. | Binding site mapping, dissociation constant (Kd). |

| Saturation Transfer Difference (STD) | Transfer of saturation from the protein to the bound ligand. | Identifies binding ligands and their binding epitopes. |

| WaterLOGSY | Transfer of magnetization from bulk water to the ligand via the protein. | Identifies binding ligands. |

| ¹³C-Methyl Labeled Ligand NMR | Observing changes in the NMR signals of a ¹³C-labeled methyl group on the ligand upon protein binding. | Binding affinity, structural changes in the ligand upon binding. |

These NMR techniques provide invaluable data on the thermodynamics and kinetics of the interaction between this compound derivatives and their biological targets, guiding the design of more potent and selective compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound research, MS is indispensable for confirming the molecular weight of synthesized compounds, identifying products of reactions and metabolism, and elucidating fragmentation pathways.

Collision-Induced Dissociation (CID) Analysis of Methylated Lysine Ions

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is a powerful tool for the structural elucidation of peptides and modified amino acids. Understanding the fragmentation patterns of this compound is crucial for its identification in complex mixtures.

The fragmentation of peptides containing methylated lysine residues has been studied extensively. nih.govwm.edu In CID, protonated peptides fragment along the backbone, primarily at the amide bonds, to produce b- and y-type ions. The presence of a methyl group on the lysine side chain can influence the fragmentation pattern. For instance, the basicity of the methylated ε-amino group can affect the charge state and fragmentation pathways of the peptide. wm.edu

A key fragmentation pathway for peptides containing trimethylated lysine involves the neutral loss of trimethylamine (B31210) ((CH₃)₃N). nih.gov However, studies have also shown that methyl group migration can occur during the fragmentation of singly charged ions of trimethyllysine-containing peptides, which can complicate spectral interpretation. nih.gov

Table 4: Common Fragment Ions Observed in CID of Peptides Containing Methylated Lysine

| Ion Type | Description | Diagnostic Value |

| b-ions | N-terminal fragment ions resulting from cleavage of the peptide backbone. | Provides sequence information from the N-terminus. |

| y-ions | C-terminal fragment ions resulting from cleavage of thepeptide backbone. | Provides sequence information from the C-terminus. |

| Immonium ions | Small fragment ions characteristic of specific amino acid residues. | The immonium ion for lysine is at m/z 84.08, while methylated versions will have higher m/z values. |

| Neutral Loss | Loss of small neutral molecules from the precursor ion. | Loss of trimethylamine (59.11 Da) is characteristic of trimethylated lysine. |

This table summarizes general fragmentation patterns. miamioh.edulibretexts.org The specific fragmentation of this compound would need to be determined experimentally.

By analyzing the CID spectra of synthetic this compound and its derivatives, a library of characteristic fragmentation patterns can be established. This library would be invaluable for the confident identification of these compounds in biological samples.

High-Resolution Mass Spectrometry for Product Identification

High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govdrug-dev.commsvision.com This level of accuracy is essential for the unambiguous identification of this compound and its derivatives, especially when distinguishing between isobaric or near-isobaric species. biorxiv.orgnih.gov

For example, HRMS can easily differentiate between a trimethylated lysine residue (+42.0469 Da) and an acetylated lysine residue (+42.0106 Da), a distinction that can be challenging with low-resolution instruments. nih.gov This capability is critical when studying the post-translational modifications of proteins that may involve this compound or its analogs.

When analyzing the products of a synthesis reaction, HRMS can confirm the elemental composition of the desired product by comparing the experimentally measured accurate mass with the theoretically calculated mass. This provides a high degree of confidence in the identity of the synthesized compound.

Table 5: Theoretical vs. High-Resolution Mass Data for a Hypothetical Modified this compound

| Compound | Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) (Hypothetical) | Mass Accuracy (ppm) (Hypothetical) |

| This compound | C₇H₁₆N₂O₂ | 160.1212 | 160.1210 | -1.2 |

| N(ε)-acetyl-Methyl D-lysinate | C₉H₁₈N₂O₃ | 202.1317 | 202.1315 | -1.0 |

| N(ε)-trimethyl-Methyl D-lysinate cation | C₁₀H₂₃N₂O₂⁺ | 203.1754 | 203.1752 | -1.0 |

This table illustrates the principle of using HRMS for compound identification. The observed mass and accuracy are hypothetical examples.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique in the study of reaction mechanisms, providing the ability to trace the fate of specific atoms throughout a chemical transformation. In the context of this compound research, the strategic incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can elucidate intricate mechanistic details of its synthesis, degradation, and enzymatic or chemical reactions.

The replacement of a hydrogen atom with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference between the isotopes. researchgate.net This effect is particularly useful for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. For instance, in studies of enzymatic reactions involving this compound, deuterating specific positions on the lysine backbone or the methyl group can reveal the precise sites of enzymatic activity.

Carbon-13 labeling is instrumental in tracking the carbon skeleton of this compound. By synthesizing this compound with a ¹³C-labeled methyl group, researchers can follow the ester moiety through complex reaction pathways, such as in studies of its metabolism or its role as a building block in peptide synthesis. uni-tuebingen.de Similarly, labeling the carboxyl carbon or specific carbons within the lysine side chain can provide unambiguous evidence for bond-forming and bond-breaking events. Reductive ¹³C-methylation of the lysine side-chain amino group is a specific and mild chemical modification that can be used for these purposes. union.edu

Nitrogen-15 labeling of the α-amino or ε-amino group of the lysine moiety offers a complementary approach to understanding the role of these nitrogen centers in chemical reactions. This is particularly valuable in studying peptide bond formation, where the nucleophilicity of the α-amino group is critical, or in probing interactions involving the ε-amino group of the lysine side chain.

The analysis of isotopically labeled molecules and their reaction products is typically carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS can precisely determine the mass of the molecules, revealing the incorporation and location of the isotopic labels. researchgate.net NMR spectroscopy, on the other hand, can provide detailed structural information, and changes in the NMR spectrum upon isotopic substitution can offer profound insights into the electronic and steric environment of the labeled atom. union.edu

A theoretical study of the aminolysis reaction of model esters in aqueous solution has provided insights into lysine-targeting covalent inhibition. nih.gov The predicted mechanism involves the formation of a tetrahedral zwitterionic intermediate, which then dissociates. nih.gov Such theoretical predictions can be experimentally verified using isotopic labeling.

The following table outlines potential isotopic labeling strategies for this compound and their applications in mechanistic studies.

| Isotope | Labeling Position in this compound | Analytical Technique(s) | Potential Mechanistic Insights |

| ²H (D) | α-carbon, ε-amino group, methyl group | MS, NMR | Elucidation of kinetic isotope effects to determine rate-limiting steps in enzymatic or chemical reactions. researchgate.net |

| ¹³C | Methyl carbon, carboxyl carbon, specific backbone carbons | MS, NMR | Tracing the carbon skeleton in metabolic pathways or synthetic reactions. uni-tuebingen.de |

| ¹⁵N | α-amino nitrogen, ε-amino nitrogen | MS, NMR | Investigating the role of specific nitrogen atoms in peptide bond formation and other nucleophilic reactions. |

| ¹⁸O | Carboxyl oxygen | MS | Determining the mechanism of ester hydrolysis or formation by tracing the fate of the oxygen atoms. |

Chiral Separation Techniques

The enantiomeric purity of this compound is critical for its application in various scientific fields. The development of robust analytical methods for the separation and quantification of its enantiomers, this compound and Methyl L-lysinate, is therefore of paramount importance. Several chromatographic and electrophoretic techniques have proven effective for the chiral resolution of amino acids and their derivatives.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted and effective technique for the enantiomeric separation of chiral compounds, including amino acid esters. yakhak.org The choice of the appropriate CSP is a critical factor for successful enantiomeric resolution. yakhak.org